molecular formula C10H15NO3S B4414208 N-(4-isopropoxyphenyl)methanesulfonamide

N-(4-isopropoxyphenyl)methanesulfonamide

Cat. No.: B4414208
M. Wt: 229.30 g/mol
InChI Key: LPKIOHGAHXGYBM-UHFFFAOYSA-N
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Description

N-(4-Isopropoxyphenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a para-substituted phenyl ring modified with an isopropoxy (-OCH(CH₃)₂) group. The isopropoxy substituent introduces steric bulk and moderate lipophilicity, influencing solubility, bioavailability, and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)14-10-6-4-9(5-7-10)11-15(3,12)13/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIOHGAHXGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring critically determines physicochemical behavior. Below is a comparative analysis:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
N-(4-Isopropoxyphenyl)methanesulfonamide -OCH(CH₃)₂ ~259.3 (calculated) Moderate lipophilicity (logP ~2.1*); steric hindrance from isopropoxy group
N-(4-Hydroxyphenyl)benzenesulfonamide -OH 249.29 Higher solubility in polar solvents due to -OH; forms hydrogen bonds
N-(4-Methoxyphenyl)methanesulfonamide -OCH₃ 215.26 Lower steric bulk than isopropoxy; logP ~1.5*
N-(4-Fluorophenyl)methanesulfonamide -F 203.21 Electron-withdrawing -F group; increased metabolic stability
N-(2/3-Methylphenyl)methanesulfonamide -CH₃ (ortho/meta) 185.24 Conformational flexibility; distinct NMR shifts due to methyl position

*Estimated using group contribution methods.

Key Observations:
  • Lipophilicity : The isopropoxy group increases logP compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : The bulky isopropoxy group may hinder interactions with enzyme active sites compared to smaller substituents like -F or -CH₃.

Structural and Spectroscopic Differences

  • NMR Shifts : Methylphenyl analogs (e.g., N-(2-methylphenyl)methanesulfonamide) exhibit distinct ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 5.2 ppm), varying with substituent position . The isopropoxy group would deshield adjacent aromatic protons due to its electron-donating nature.
  • Vibrational Spectroscopy : Sulfonamide S=O stretches in IR (~1350–1150 cm⁻¹) are consistent across analogs, but substituents like -OH or -F alter absorption frequencies slightly .

Crystallographic and Hydrogen-Bonding Profiles

  • Crystal Packing : N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, creating a stable lattice . In contrast, the isopropoxy analog’s bulkier substituent may disrupt such networks, leading to lower melting points or altered crystal habits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropoxyphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropoxyphenyl)methanesulfonamide

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